2-Amino-4-methylbenzenesulfonamide
Description
Properties
CAS No. |
609-63-2 |
|---|---|
Molecular Formula |
C7H10N2O2S |
Molecular Weight |
186.23 g/mol |
IUPAC Name |
2-amino-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H10N2O2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) |
InChI Key |
NECSZWFYSDDJSW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
Key structural analogues of 2-amino-4-methylbenzenesulfonamide include:
| Compound Name | CAS No. | Similarity Score | Key Substituents |
|---|---|---|---|
| 2-Aminomalononitrile 4-methylbenzenesulfonate | 111769-27-8 | 0.79 | Malononitrile group at sulfonate |
| 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide | 389605-71-4 | — | Trifluoroethyl group at sulfonamide |
| 2-Amino-4,5-dimethoxybenzenesulfonamide | 19365-52-7 | — | Methoxy groups at 4,5-positions |
| 4-(Dimethylamino)benzenesulfonic acid | 52084-84-1 | 0.63 | Dimethylamino group at 4-position |
Notes:
- 2-Aminomalononitrile 4-methylbenzenesulfonate: Higher similarity (0.79) due to the shared methylbenzenesulfonate backbone, but the malononitrile group introduces distinct electronic and steric effects .
- Methoxy-substituted derivatives: Methoxy groups (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Physicochemical Properties
- Crystallographic Features: Unlike this compound’s hydrogen-bonded R₄⁴(16) motif, methoxy-substituted analogues (e.g., 2-amino-4,5-dimethoxybenzenesulfonamide) exhibit varied packing patterns due to steric hindrance from methoxy groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-amino-4-methylbenzenesulfonamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-amino-2-methylbenzenesulfonyl chloride reacts with ammonia or aniline derivatives under basic conditions (e.g., NaOH or K₂CO₃). Purification involves recrystallization from ethanol or methanol to achieve >95% purity. Monitoring reaction progress via TLC (silica gel, chloroform:methanol 9:1) and confirming structure via NMR (δ ~6.5–7.5 ppm for aromatic protons) is critical .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is employed. Key parameters (Monoclinic, P2₁/c, a = 9.873 Å, b = 9.151 Å, c = 10.408 Å, β = 114.69°, Z = 4) are refined using SHELXL . Data collection involves a Bruker SMART CCD diffractometer (MoKα radiation, λ = 0.71073 Å). Hydrogen bonding networks (N–H···O and O–H···S interactions) are validated with PLATON .
Advanced Research Questions
Q. How can discrepancies in experimental data (e.g., NMR shifts or crystallographic residuals) be resolved?
- Methodology : For NMR, compare experimental shifts with computed values (DFT at B3LYP/6-311+G(d,p)). For crystallographic disagreements (e.g., R₁ > 5%), re-examine data for twinning or disorder using Olex2 or Mercury. Cross-validate with spectroscopic data (e.g., IR sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .
Q. What computational approaches are used to predict the biological activity of this compound derivatives?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like carbonic anhydrase IX (PDB: 3IAI). Use QSAR models (e.g., CoMFA or MLR) with descriptors like logP and polar surface area. Validate with in vitro assays (IC₅₀ values for enzyme inhibition) .
Q. How does polymorphism affect the physicochemical properties of this compound?
- Methodology : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol vs. DMF). Characterize using DSC (melting point variations ±2°C) and PXRD (distinct d-spacings at 2θ = 10°–30°). Stability studies (40°C/75% RH for 4 weeks) assess hygroscopicity .
Q. What strategies improve the solubility of this compound for in vivo studies?
- Methodology : Use co-solvents (PEG 400:ethanol 1:1) or cyclodextrin inclusion complexes. Measure solubility via shake-flask method (UV-Vis at λₘₐₓ ~265 nm). For parenteral formulations, optimize pH (6.5–7.4) to enhance ionization of the sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
